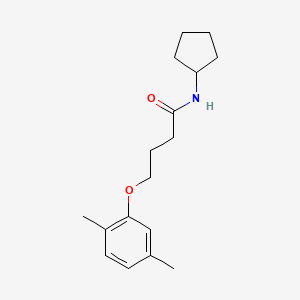
N-cyclopentyl-4-(2,5-dimethylphenoxy)butanamide
Vue d'ensemble
Description
N-cyclopentyl-4-(2,5-dimethylphenoxy)butanamide, also known as CP 55,940, is a synthetic cannabinoid compound that is widely used in scientific research. It was first synthesized in the mid-1980s and has since been used extensively to study the endocannabinoid system and its effects on the body. CP 55,940 is a potent agonist of the CB1 and CB2 receptors, which are the primary receptors for cannabinoids in the body.
Mécanisme D'action
N-cyclopentyl-4-(2,5-dimethylphenoxy)butanamide 55,940 is a potent agonist of the CB1 and CB2 receptors, which are the primary receptors for cannabinoids in the body. When N-cyclopentyl-4-(2,5-dimethylphenoxy)butanamide 55,940 binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This activation of the endocannabinoid system can have a variety of effects on the body, including pain relief, inflammation reduction, and appetite stimulation.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(2,5-dimethylphenoxy)butanamide 55,940 has been shown to have a variety of biochemical and physiological effects on the body. In animal studies, it has been shown to reduce pain and inflammation, stimulate appetite, and reduce anxiety and depression-like behaviors. N-cyclopentyl-4-(2,5-dimethylphenoxy)butanamide 55,940 has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-4-(2,5-dimethylphenoxy)butanamide 55,940 is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. It has been used in a variety of studies investigating the role of the endocannabinoid system in various physiological processes. However, one limitation of N-cyclopentyl-4-(2,5-dimethylphenoxy)butanamide 55,940 is that it is not selective for the CB1 and CB2 receptors, which means that it can activate other receptors in the body as well. This lack of selectivity can make it difficult to interpret the results of experiments using N-cyclopentyl-4-(2,5-dimethylphenoxy)butanamide 55,940.
Orientations Futures
There are many future directions for research involving N-cyclopentyl-4-(2,5-dimethylphenoxy)butanamide 55,940. One area of research is the development of more selective agonists of the CB1 and CB2 receptors, which may provide more insight into the specific roles of these receptors in the body. Another area of research is the development of drugs that target the endocannabinoid system for the treatment of various diseases, such as pain, inflammation, and neurodegenerative diseases. Finally, more research is needed to understand the long-term effects of cannabinoids on the body, particularly with regard to the potential for addiction and other negative side effects.
Applications De Recherche Scientifique
N-cyclopentyl-4-(2,5-dimethylphenoxy)butanamide 55,940 is widely used in scientific research to study the endocannabinoid system and its effects on the body. It has been used in a variety of studies, including those investigating the role of the endocannabinoid system in pain, inflammation, and neurodegenerative diseases. N-cyclopentyl-4-(2,5-dimethylphenoxy)butanamide 55,940 has also been used to study the effects of cannabinoids on appetite, anxiety, and depression.
Propriétés
IUPAC Name |
N-cyclopentyl-4-(2,5-dimethylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-9-10-14(2)16(12-13)20-11-5-8-17(19)18-15-6-3-4-7-15/h9-10,12,15H,3-8,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPKEEJNJUHMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



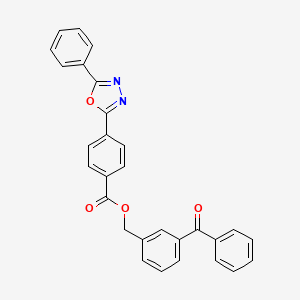

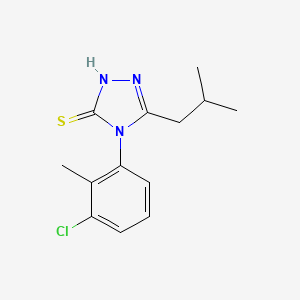
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4717378.png)
![N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B4717384.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4717391.png)
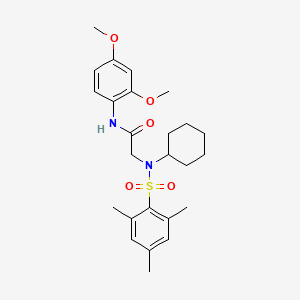
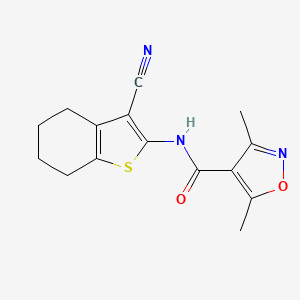
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B4717402.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-(2-furylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4717408.png)
![6-({4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4717420.png)

![N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4717446.png)
![7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4717449.png)